
Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-: is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly interesting due to its unique structure, which includes both acetylamino and formylamino functional groups attached to the propanamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl- can be achieved through a multi-step process:
Formylation: The addition of a formyl group to the acetylated intermediate.
Amidation: The final step involves the formation of the amide bond.
Typical reaction conditions for these steps include the use of acetic anhydride for acetylation, formic acid or formyl chloride for formylation, and a coupling reagent such as dicyclohexylcarbodiimide (DCC) for amidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can replace functional groups attached to the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl- depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: The parent compound without the acetylamino and formylamino groups.
N-Methylpropanamide: Similar structure but lacks the additional functional groups.
Acetylformamide: Contains both acetyl and formyl groups but in a different arrangement.
Uniqueness
Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-: is unique due to the presence of both acetylamino and formylamino groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
176039-42-2 |
|---|---|
Molekularformel |
C7H13N3O3 |
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
2-acetamido-2-formamido-N-methylpropanamide |
InChI |
InChI=1S/C7H13N3O3/c1-5(12)10-7(2,9-4-11)6(13)8-3/h4H,1-3H3,(H,8,13)(H,9,11)(H,10,12) |
InChI-Schlüssel |
IGGDVTRKJCXQJW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(C(=O)N)N(C)C=O |
Kanonische SMILES |
CC(=O)NC(C)(C(=O)NC)NC=O |
Synonyme |
Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


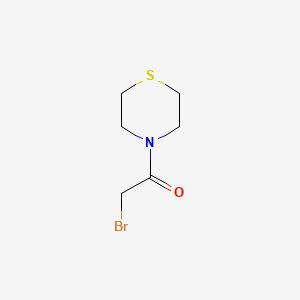
![Furo[2,3-B]pyridine-2-methanol](/img/structure/B574921.png)
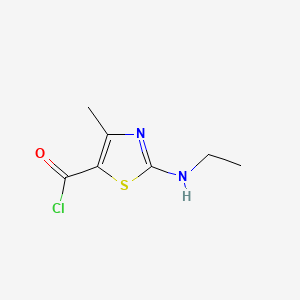
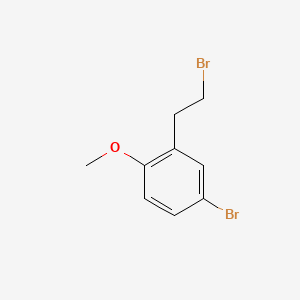
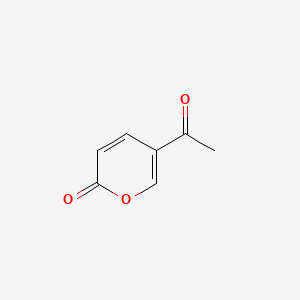
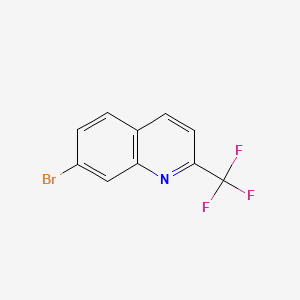

![6-Oxabicyclo[3.1.0]hexane-1-methanol](/img/structure/B574937.png)
